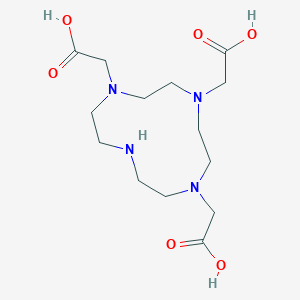
1,4,7-三(羧甲基)-1,4,7,10-四氮杂环十二烷
描述
1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane is an intermediate of Gadoteridol . Gadoteridol is a gadolinium-based MRI contrast agent .
Synthesis Analysis
The synthesis of 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane involves the reaction of ethyl bromoacetate with 1,4,7,10-tetraazacyclododecane . This method has proven to be efficient in preparing bifunctional chelating agents with aliphatic side arms in high yields .
Molecular Structure Analysis
The molecular formula of 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane is C14H26N4O6 .
Chemical Reactions Analysis
1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane is widely used as an intermediate in the preparation of medically important DO3A and DOTA metal chelators .
科学研究应用
Magnetic Resonance Imaging (MRI) Contrast Agents
This compound is used in the synthesis of nonionic gadolinium chelates, which are useful as contrast agents for magnetic resonance imaging . The contrast agents enhance the quality of MRI images, allowing for better visualization and diagnosis.
Pharmaceutical Reference Standards
The compound is used as a reference standard in pharmaceutical testing . Reference standards are critical in ensuring the quality and safety of pharmaceutical products.
Multimodal Imaging Systems
The compound is used in the development of multimodal imaging systems, which combine computed tomography (CT) and magnetic resonance (MR) imaging . These systems provide comprehensive imaging data, which is beneficial for various applications, including radiation therapy.
作用机制
Target of Action
It is known to be an impurity of gadobutrol , a nonionic, paramagnetic contrast agent used in magnetic resonance imaging (MRI) . Gadobutrol primarily targets water molecules in the body to enhance the contrast in MRI scans .
Mode of Action
As an impurity of gadobutrol, it may share similar properties . Gadobutrol works by altering the magnetic properties of water molecules in the body, which enhances the contrast between different tissues in MRI scans .
Pharmacokinetics
As an impurity of Gadobutrol, it may share similar pharmacokinetic properties .
Result of Action
As an impurity of Gadobutrol, it may share similar effects, such as enhancing the contrast in MRI scans .
属性
IUPAC Name |
2-[4,7-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O6/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLZCENAOIROSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276042 | |
| Record name | 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |
CAS RN |
114873-37-9 | |
| Record name | 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114873379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6DV6KJV7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


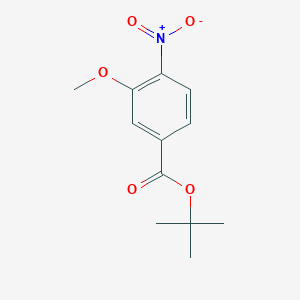
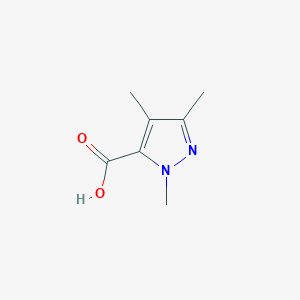
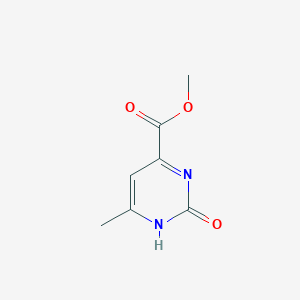
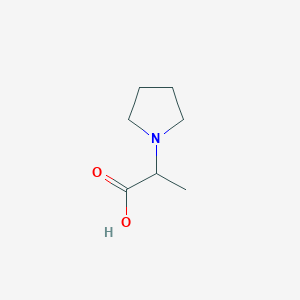
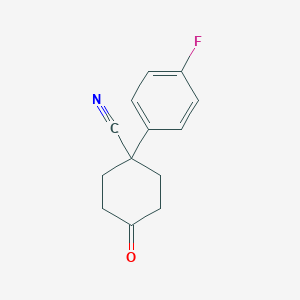
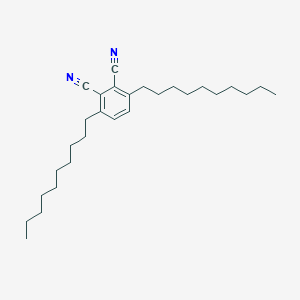
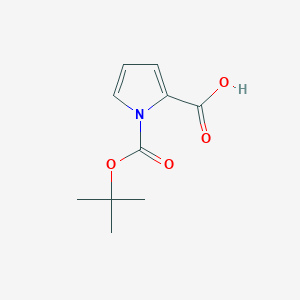



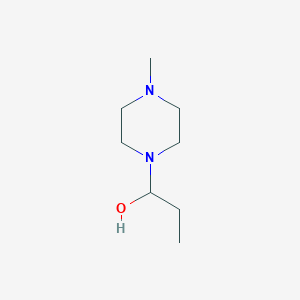
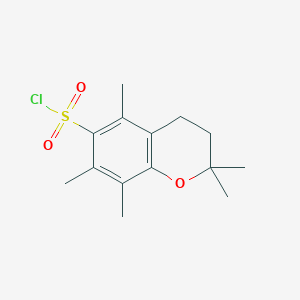
![Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-](/img/structure/B56403.png)
